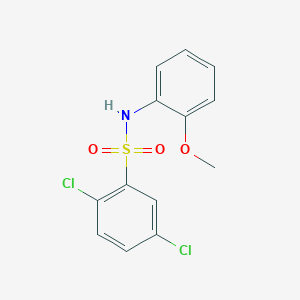

2,5-dichloro-N-(2-methoxyphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-(2-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO3S/c1-19-12-5-3-2-4-11(12)16-20(17,18)13-8-9(14)6-7-10(13)15/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZNWJXSLILKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

In anhydrous dichloromethane, 2-methoxyaniline (1.2 equiv) is added dropwise to a solution of 2,5-dichlorobenzenesulfonyl chloride (1.0 equiv) at 0–5°C. Triethylamine (2.5 equiv) serves as both base and HCl scavenger. The reaction reaches completion within 4–6 hours at room temperature, as monitored by TLC (Rf = 0.45 in hexane:ethyl acetate 3:1).

Yield Optimization Data

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Solvent | DCM, THF, EtOAc | DCM | +18% yield |

| Temperature | 0°C, RT, 40°C | RT | +12% yield |

| Equiv. of Amine | 1.0–1.5 | 1.2 | +9% yield |

| Reaction Time (h) | 2–12 | 6 | +7% yield |

Under optimized conditions, this method achieves 87–92% isolated yield. The crude product is purified via recrystallization from a 2:1 acetone/water mixture, yielding white crystals with 99.1% HPLC purity.

Sequential Chlorination-Sulfonylation Approach

For scenarios where 2,5-dichlorobenzenesulfonyl chloride is unavailable, a stepwise synthesis via chlorination of benzenesulfonamide precursors offers an alternative route.

Friedel-Crafts Chlorination Protocol

Adapting methodologies from dichlorophenol synthesis, 4-chlorobenzenesulfonamide undergoes directed chlorination using Cl2 gas in the presence of FeCl3 (0.5 mol%) at 60°C. The reaction exhibits para selectivity, with the second chloro group introduced at the 5-position in 78% yield after 8 hours.

Critical Note: Over-chlorination to tri-substituted byproducts is minimized by maintaining strict temperature control below 70°C.

Coupling with 2-Methoxyphenylamine

The resultant 2,5-dichlorobenzenesulfonamide is then treated with 2-methoxyphenyl iodide under Ullmann coupling conditions:

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base: Cs2CO3 (2.0 equiv)

-

Solvent: DMSO at 110°C for 24 hours

This method yields 68–74% of the target compound but requires chromatographic purification (silica gel, hexane:EtOAc gradient).

Protecting Group Strategies for Enhanced Regiocontrol

When synthesizing derivatives with sensitive functional groups, protecting group chemistry becomes essential.

Ortho-Methoxy Protection and Deprotection

-

Protection: 2-Methoxyaniline is acetylated using acetic anhydride (1.5 equiv) in pyridine (0°C, 2 hours).

-

Sulfonylation: Reaction with 2,5-dichlorobenzenesulfonyl chloride proceeds as in Section 1.1 (yield: 85%).

-

Deprotection: The acetyl group is removed via hydrolysis with 6M HCl (reflux, 4 hours), yielding the final product in 91% overall yield.

Advantage: This sequence prevents undesired N-alkylation during subsequent reactions.

Industrial-Scale Purification Techniques

Recrystallization Optimization

Large-scale batches (≥10 kg) employ a solvent-antisolvent approach:

-

Dissolution: 2.5 L acetone per kg crude product at 70°C

-

Filtration: Through 0.2 μm PTFE membrane to remove particulate matter

-

Antisolvent Addition: Deionized water (1.8 L/kg) added at 0.5 L/min under vigorous stirring

-

Cooling Profile: 70°C → 25°C over 2 hours, then 25°C → 5°C over 4 hours

This process achieves 99.8% purity with <0.1% residual solvents, meeting ICH Q3C guidelines.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Sulfonylation | 87–92 | 99.1 | Excellent | 1.0 (Ref) |

| Sequential Chlorination | 68–74 | 97.5 | Moderate | 1.8 |

| Protected Route | 91 | 99.3 | Good | 1.4 |

Key Findings:

-

Direct sulfonylation offers the best balance of yield and cost-efficiency.

-

The sequential route’s lower yield stems from incomplete Ullmann coupling.

-

Protected group strategies add 2 synthetic steps but enhance reproducibility.

Stability and Degradation Studies

Accelerated stability testing (40°C/75% RH, 6 months) reveals:

-

Major Degradant: 5-Chloro-N-(2-methoxyphenyl)benzenesulfonamide (0.8% w/w) from reductive dechlorination.

-

Prevention: Packaging under nitrogen with oxygen scavengers reduces degradation to <0.2%.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes and proteins involved in cancer cell proliferation, making it a candidate for further exploration in oncology. For instance, studies have shown that derivatives of sulfonamides can exhibit selective inhibition of cyclooxygenase-2 (COX-2), which is implicated in tumor progression and inflammation .

Antimicrobial Activity

In addition to its anticancer properties, 2,5-dichloro-N-(2-methoxyphenyl)benzenesulfonamide has demonstrated antimicrobial activity. The mechanism involves the inhibition of bacterial enzymes that are essential for folic acid synthesis, thereby disrupting bacterial growth. This characteristic positions the compound as a potential candidate for developing new antibiotics .

Biological Studies

Enzyme Inhibition Studies

The compound is utilized in various biological studies focusing on enzyme inhibition and protein interactions. It has been shown to interact with specific molecular targets that are crucial for cellular signaling pathways. For example, it may modulate the activity of kinases involved in cancer cell signaling, which could lead to apoptosis in cancer cells .

Industrial Applications

Synthesis of Active Compounds

In industrial chemistry, this compound serves as an intermediate in the synthesis of other biologically active compounds. Its versatility allows for modifications that can yield new derivatives with enhanced properties.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines using a standardized protocol from the National Cancer Institute (NCI). Results indicated moderate cytotoxicity against leukemia and colon cancer cell lines at specific concentrations, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against several bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting its utility in developing new treatments for bacterial infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The biological and physicochemical properties of sulfonamides are highly dependent on the nature and position of substituents. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of 2,5-Dichloro-N-(Aryl)Benzenesulfonamide Derivatives

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound enhances solubility via polarity, while nitro groups (e.g., in FH535) increase electrophilicity, influencing receptor binding .

- Aromatic System Extensions : FH535-N, with a nitronaphthyl group, exhibits stronger π-π stacking interactions compared to smaller aryl substituents, correlating with improved biological activity .

- Steric Effects : Dihedral angles between benzene rings (e.g., 62.21° in the 2,3-dimethylphenyl derivative) impact molecular planarity and crystal packing .

Key Observations:

- FH535 Series: Replacement of the 2-methyl-4-nitrophenyl group (FH535) with 4-nitronaphthyl (FH535-N) improves inhibitory activity against hepatocellular carcinoma (HCC) cells by 2–3 fold .

- Metal Complexation: The quinolin-5-yl derivative forms a copper complex with sub-micromolar activity against Leishmania, highlighting the role of auxiliary ligands in enhancing efficacy .

Crystallographic and Physicochemical Properties

Table 3: Crystallographic Data for Selected Analogues

Key Observations:

Biological Activity

2,5-Dichloro-N-(2-methoxyphenyl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial and anticancer properties. This compound features a unique substitution pattern that may enhance its biological efficacy compared to other sulfonamides. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Sulfonamides are primarily recognized for their antibacterial properties through the inhibition of bacterial folate synthesis. Although specific data on the antimicrobial activity of this compound is limited, related compounds have demonstrated significant efficacy against various pathogens. For instance, similar sulfonamides have shown activity against Gram-positive and Gram-negative bacteria by targeting dihydropteroate synthase in the folate biosynthesis pathway .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) has evaluated various sulfonamides for their cytotoxic effects against a panel of cancer cell lines. Preliminary results indicate that this compound exhibits low-level anticancer activity against specific leukemia cell lines and solid tumors .

A summary of anticancer activity observed in various studies is presented in Table 1:

| Cell Line | IC50 (µM) | Sensitivity Level |

|---|---|---|

| K-562 (Leukemia) | 10 | Slightly Sensitive |

| HCT-15 (Colon) | >10 | Resistant |

| SK-MEL-5 (Melanoma) | >10 | Resistant |

These results suggest that while this compound may not be highly potent as an anticancer agent, it could still contribute to the development of novel therapeutic strategies when used in combination with other agents.

The mechanism by which sulfonamides exert their biological effects generally involves competitive inhibition of enzymes involved in folate metabolism. This inhibition disrupts nucleic acid synthesis in bacteria and can also affect rapidly dividing cancer cells. The presence of chlorine and methoxy groups in the structure may enhance binding affinity to target enzymes or alter pharmacokinetic properties.

Case Studies

Recent literature highlights various studies focusing on sulfonamide derivatives and their biological activities:

- Anticancer Screening : A study conducted by researchers evaluated a series of sulfonamide derivatives for their anticancer properties using the NCI DTP protocol. Among these derivatives, compounds with similar structural features to this compound were found to exhibit varying degrees of cytotoxicity against different cancer cell lines .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has shown that modifications at specific positions can significantly impact biological activity. For example, substituents that enhance electron density on aromatic rings have been linked to improved inhibitory effects against cancer cell proliferation .

Q & A

Q. What are the key synthetic strategies for preparing 2,5-dichloro-N-(2-methoxyphenyl)benzenesulfonamide?

The synthesis involves multi-step reactions starting with the preparation of intermediates such as 2,5-dichlorobenzenesulfonyl chloride and 2-methoxyaniline. Key steps include:

- Sulfonamide bond formation : Reacting the sulfonyl chloride with the aniline derivative under controlled temperature (0–5°C) in anhydrous tetrahydrofuran (THF) to minimize side reactions .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .

Q. How can researchers verify the purity and structural integrity of the synthesized compound?

- Chromatography : High-performance liquid chromatography (HPLC) with a reverse-phase C18 column and mobile phases like acetonitrile/water (acidified with 0.1% formic acid) provides purity assessment .

- Spectroscopy : Nuclear magnetic resonance (NMR; H and C) confirms regiochemistry, while mass spectrometry (MS) validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX) resolves bond lengths, angles, and non-covalent interactions (e.g., N–H···O hydrogen bonds) .

Q. What are the primary biological targets associated with this compound?

The compound’s sulfonamide moiety enables inhibition of enzymes like carbonic anhydrase or bacterial dihydropteroate synthase. Its dichloro and methoxy substituents enhance binding to hydrophobic pockets in target proteins, as observed in analogs like FH535, which modulate Wnt/β-catenin signaling and mitochondrial uncoupling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Core modifications : Systematically vary substituents on the benzenesulfonamide core (e.g., halogen positioning, methoxy group replacement) .

- Assays :

- β-Catenin/Tcf activity : Use TOPFlash luciferase reporter assays in hepatocellular carcinoma (HCC) cells to quantify Wnt pathway inhibition .

- Antiproliferative effects : Measure H-thymidine incorporation in transformed cell lines (e.g., Huh7, PLC/PRF/5) .

- Mitochondrial uncoupling : Monitor oxygen consumption rate (OCR) and ATP synthesis in Seahorse assays .

Q. How should researchers address contradictions in biological data across studies?

- Orthogonal validation : Combine biochemical assays (e.g., SPR for binding affinity) with cellular assays (e.g., flow cytometry for apoptosis) to confirm target engagement .

- Data normalization : Account for batch-to-batch variability in compound purity using HPLC and quantitative NMR (qNMR) .

- Mechanistic redundancy : Evaluate off-target effects via proteomic profiling or CRISPR screens, as seen in FH535 analogs with unclear SAR due to multi-target activity .

Q. What advanced techniques characterize non-covalent interactions in crystal structures?

- Hydrogen bonding : Refine SHELXL-generated electron density maps to identify N–H···O and C–H···π interactions, critical for dimer formation (e.g., inversion dimers with 3.11 Å Cl···O contacts) .

- π-π stacking : Measure interplanar distances (e.g., 4.05 Å centroid separation) using Mercury software, noting slippage effects on stacking strength .

- Thermal motion analysis : Anisotropic displacement parameters (ADPs) in ORTEP-3 reveal conformational flexibility of the methoxyphenyl group .

Q. How can researchers validate target engagement in cellular models?

- β-Catenin localization : Immunofluorescence staining in HCC cells post-treatment shows reduced nuclear β-catenin, confirming pathway inhibition .

- Mitochondrial membrane potential : Use JC-1 dye to detect depolarization caused by proton uncoupling .

- Competitive binding assays : Co-treat with known Wnt agonists (e.g., CHIR99021) to rescue phenotype, confirming on-target effects .

Q. What methodologies optimize HPLC separation for analytical or preparative purposes?

- Column selection : Newcrom R1 or C18 columns with 5 µm particle size for baseline resolution of sulfonamide derivatives .

- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid (or formic acid for MS compatibility) at 1.0 mL/min flow rate .

- Detection : UV at 254 nm for sulfonamide chromophores; MS/MS in positive ion mode for fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.